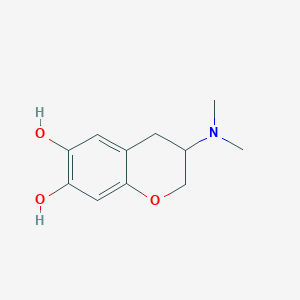
3-(Dimethylamino)chroman-6,7-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dimetilamino)cromano-6,7-diol es un compuesto químico con la fórmula molecular C11H15NO3. Pertenece a la clase de derivados de cromano, que son conocidos por sus diversas actividades biológicas y farmacológicas. Este compuesto presenta un sistema de anillo de cromano sustituido con un grupo dimetilamino en la posición 3 y grupos hidroxilo en las posiciones 6 y 7.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-(Dimetilamino)cromano-6,7-diol se puede lograr a través de varias rutas sintéticas. Un método común implica la reacción de 2-hidroxiacetofenona con dimetilamina en presencia de un catalizador adecuado. La reacción procede a través de una serie de pasos que incluyen condensación, ciclización e hidroxilación para producir el producto deseado.
Métodos de producción industrial
En un entorno industrial, la producción de 3-(Dimetilamino)cromano-6,7-diol puede implicar procesos por lotes o continuos a gran escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza del producto. Los catalizadores como los ácidos de Lewis o los complejos de metales de transición pueden emplearse para mejorar la eficiencia de la reacción.
Análisis De Reacciones Químicas
Tipos de reacciones
3-(Dimetilamino)cromano-6,7-diol sufre diversas reacciones químicas, que incluyen:
Oxidación: Los grupos hidroxilo pueden oxidarse para formar quinonas u otros derivados oxidados.
Reducción: El compuesto se puede reducir para formar derivados dihidro.
Sustitución: El grupo dimetilamino se puede sustituir con otros grupos funcionales a través de reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio, trióxido de cromo y peróxido de hidrógeno.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio se utilizan normalmente.
Sustitución: Los reactivos como los haluros de alquilo o los cloruros de acilo se pueden utilizar para reacciones de sustitución.
Principales productos formados
Oxidación: Quinonas u otros derivados oxidados.
Reducción: Derivados dihidro.
Sustitución: Varios derivados de cromano sustituidos dependiendo de los reactivos utilizados.
Aplicaciones Científicas De Investigación
Química: Sirve como bloque de construcción para la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto exhibe importantes actividades biológicas, incluidas propiedades antioxidantes y antiinflamatorias.
Medicina: Tiene posibles aplicaciones terapéuticas, particularmente en el tratamiento de enfermedades neurodegenerativas y como antidepresivo.
Industria: El compuesto se utiliza en el desarrollo de productos farmacéuticos y agroquímicos.
Mecanismo De Acción
El mecanismo de acción de 3-(Dimetilamino)cromano-6,7-diol implica su interacción con objetivos y vías moleculares específicos. Se sabe que el compuesto modula la actividad de enzimas y receptores involucrados en el estrés oxidativo y la inflamación. También puede interactuar con los sistemas de neurotransmisores, lo que contribuye a sus efectos antidepresivos.
Comparación Con Compuestos Similares
Compuestos similares
Cromano-4-ona: Un compuesto estructuralmente relacionado con actividades biológicas similares.
Cromano-2-ona: Otro derivado de cromano con notables propiedades farmacológicas.
6,7-Dihidroxicromano: Un compuesto con grupos hidroxilo en las mismas posiciones pero que carece del grupo dimetilamino.
Unicidad
3-(Dimetilamino)cromano-6,7-diol es único debido a la presencia del grupo dimetilamino, que confiere propiedades químicas y biológicas distintas. Este grupo funcional mejora su solubilidad y reactividad, convirtiéndolo en un compuesto valioso para diversas aplicaciones.
Propiedades
Fórmula molecular |
C11H15NO3 |
|---|---|
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
3-(dimethylamino)-3,4-dihydro-2H-chromene-6,7-diol |
InChI |
InChI=1S/C11H15NO3/c1-12(2)8-3-7-4-9(13)10(14)5-11(7)15-6-8/h4-5,8,13-14H,3,6H2,1-2H3 |
Clave InChI |
RHKNMLDNVGLLEI-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1CC2=CC(=C(C=C2OC1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


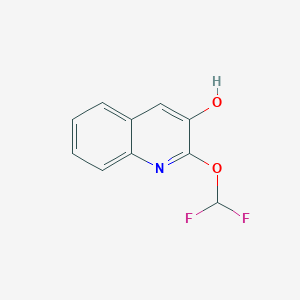
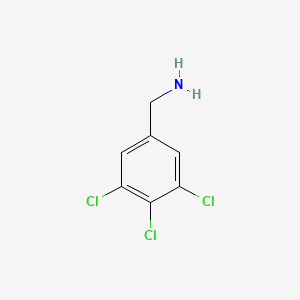


![2-((3-Amino-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethanol](/img/structure/B11893317.png)




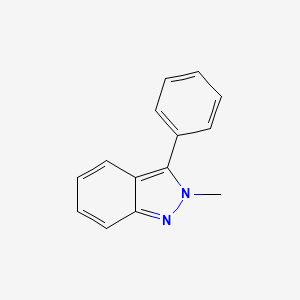
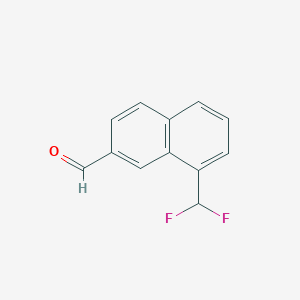
![5-Fluoro-2H-spiro[benzofuran-3,4'-piperidine]](/img/structure/B11893392.png)
![5-Methyl-2-(pyridin-4-yl)oxazolo[4,5-b]pyridine](/img/structure/B11893394.png)
![1-Methyl-3,4-dihydro-1H-spiro[naphthalene-2,2'-piperidine]](/img/structure/B11893399.png)
